N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and a diphenylpropanamide moiety
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide, is a synthetic fungicide . It primarily targets a wide range of plant pathogens . The primary targets are the mitochondria of fungi .
Mode of Action
The compound interacts with its targets by inhibiting mitochondrial respiration . This inhibition is achieved by blocking electron transfer within the respiratory chain . This action results in the disruption of important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiration pathway . By blocking electron transfer within this pathway, the compound disrupts the production of energy-rich ATP . This disruption severely affects a range of essential processes in the fungal cell, leading to the cessation of fungal growth .
Pharmacokinetics
Related compounds have been shown to be well absorbed, metabolized, and excreted
Result of Action
The molecular and cellular effects of the compound’s action result in the cessation of fungal growth . This is achieved through the disruption of important cellular biochemical processes, primarily the production of ATP . This disruption affects a range of essential processes in the fungal cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Tetrazole Ring to the Diphenylpropanamide Moiety: This step involves the reaction of the tetrazole derivative with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide
Uniqueness
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWNZLILDPTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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